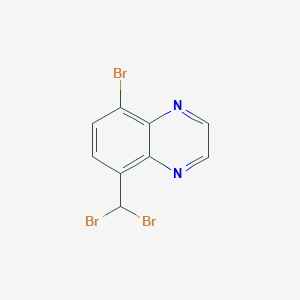
5-Bromo-8-(dibromomethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-(dibromomethyl)quinoxaline: is a chemical compound with the molecular formula C9H5Br3N2 and a molecular weight of 380.86 g/mol . It belongs to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-8-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated quinoxaline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Quinoxaline derivatives with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrogenated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-8-(dibromomethyl)quinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, quinoxaline derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The brominated quinoxaline compounds have shown promising activity against various bacterial and fungal strains .
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as potential drugs for treating cancer, infectious diseases, and inflammatory conditions .
Industry: In the industrial sector, quinoxaline derivatives are used as dyes, pigments, and materials for organic electronics. Their unique electronic properties make them suitable for applications in light-emitting diodes (LEDs) and solar cells .
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
5,7-Dibromo-8-hydroxyquinoline: Known for its anticancer activity.
Quinoxaline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness: 5-Bromo-8-(dibromomethyl)quinoxaline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H5Br3N2 |
|---|---|
Peso molecular |
380.86 g/mol |
Nombre IUPAC |
5-bromo-8-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H5Br3N2/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-4,9H |
Clave InChI |
QYBQAFXHVPMHFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(Br)Br)N=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















